molecular formula C21H22FN5OS B3478766 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B3478766
M. Wt: 411.5 g/mol
InChI Key: MYKZREKIGOPQCN-UHFFFAOYSA-N
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Description

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a triazole ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves multiple steps:

    Formation of the Piperazine Derivative: The starting material, 2-fluorophenylpiperazine, is synthesized by reacting 2-fluoroaniline with piperazine under appropriate conditions.

    Formation of the Triazole Derivative: The triazole ring is formed by reacting 4-phenyl-4H-1,2,4-triazole-3-thiol with methyl iodide to introduce the methyl group.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the triazole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting central nervous system disorders due to its piperazine and triazole moieties.

    Pharmacology: The compound can be studied for its binding affinity to various receptors, including serotonin and dopamine receptors.

    Biological Studies: It can be used to investigate the biological pathways and mechanisms involving piperazine and triazole derivatives.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its versatile functional groups.

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with serotonin and dopamine receptors, influencing neurotransmitter activity.

    Pathways Involved: It may modulate signaling pathways related to mood regulation, cognition, and behavior.

Comparison with Similar Compounds

  • 1-[4-(2-chlorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
  • 1-[4-(2-bromophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Comparison:

  • Uniqueness: The presence of the fluorine atom in 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone enhances its electron-withdrawing properties, potentially increasing its binding affinity to certain receptors compared to its chloro and bromo analogs.
  • Reactivity: The fluorinated compound may exhibit different reactivity patterns in substitution reactions due to the strong electron-withdrawing effect of fluorine.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5OS/c1-16-23-24-21(27(16)17-7-3-2-4-8-17)29-15-20(28)26-13-11-25(12-14-26)19-10-6-5-9-18(19)22/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKZREKIGOPQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Reactant of Route 3
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Reactant of Route 4
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

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